2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal
Description
2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal is an α,β-unsaturated aldehyde featuring a phenyl group at the C2 position and a 3-(trifluoromethyl)anilino substituent at C2.
Properties
CAS No. |
918896-90-9 |
|---|---|
Molecular Formula |
C16H12F3NO |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
2-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)14-7-4-8-15(9-14)20-10-13(11-21)12-5-2-1-3-6-12/h1-11,20H |
InChI Key |
KKKRKOJDZJXXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC2=CC=CC(=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal typically involves the reaction of 3-(trifluoromethyl)aniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the enal group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl and aniline groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert therapeutic effects against cancer cells .
- A study on related compounds demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines, suggesting a similar potential for 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Material Science Applications
- Nanotechnology :
- The compound's unique properties make it suitable for applications in nanotechnology, particularly as a precursor for synthesizing nanomaterials that require specific chemical functionalities .
- Its role in the development of nano-pigments has been examined, focusing on its potential to enhance the performance and stability of materials used in coatings and inks .
Research Tool Applications
- Biochemical Studies :
- Due to its ability to interact with biological systems, 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal can be utilized in various biochemical assays to study cellular responses and signaling pathways.
- Its application in high-throughput screening can facilitate the discovery of new therapeutic agents by evaluating the effects of structural modifications on biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Structural Variations and Physicochemical Properties Aldehyde vs. Trifluoromethyl Group: The trifluoromethyl moiety enhances metabolic stability and electronegativity across all analogs, a feature critical in pharmaceuticals like Niflumic Acid, which leverages this group for COX enzyme inhibition . Aromatic Substituents: Substitution with furan () or thienyl () rings introduces heterocyclic diversity, affecting π-π stacking interactions and electronic properties. For example, furan-containing analogs may exhibit altered bioavailability due to increased hydrogen-bonding capacity .
Functional Applications Pharmaceuticals: Niflumic Acid’s therapeutic success as an antiinflammatory agent underscores the importance of the trifluoromethyl-anilino motif in drug design, though the target compound’s aldehyde group may limit its direct medicinal use due to reactivity . Chemical Synthesis: Ethyl ester derivatives () serve as intermediates in organic synthesis, where the ester group facilitates stability during reactions compared to the aldehyde’s susceptibility to oxidation .
Lab-Scale Utility
- The methyl-substituted analog (2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal) is produced at 95% purity for research, suggesting the target compound could similarly be optimized for synthetic or catalytic studies .
Biological Activity
2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal is an organic compound notable for its structural features, including a phenyl group, a trifluoromethyl-substituted aniline moiety, and an enal functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 918896-90-9 |
| Molecular Formula | C16H12F3NO |
| Molecular Weight | 291.27 g/mol |
| IUPAC Name | 2-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 397.9 ± 42.0 °C at 760 mmHg (Predicted) |
Synthesis
The synthesis of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal typically involves the reaction of 3-(trifluoromethyl)aniline with cinnamaldehyde under acidic or basic conditions. Optimized reaction parameters are crucial for achieving high yields and purity levels.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in various biological assays.
Anticancer Properties
Research indicates that 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
- A549 (human lung carcinoma)
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
For instance, one study reported an IC50 value of approximately 34.3 μM for MCF-7 cells, indicating a moderate level of cytotoxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be fully established in the literature .
Case Studies
- Anticancer Efficacy : A study conducted by Roy et al. highlighted the compound's efficacy against breast cancer cells, showcasing its potential as a therapeutic agent in oncology .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of similar compounds, indicating that derivatives of this structure could be effective against resistant bacterial strains .
Future Directions
Ongoing research is essential to fully elucidate the mechanisms underlying the biological activities of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal. Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of potential modifications to enhance biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
